Phenyl laurate

概要

説明

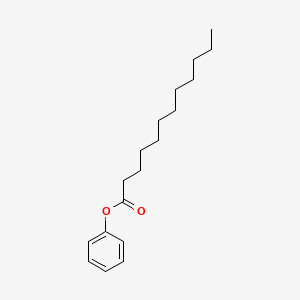

Phenyl laurate is an organic compound with the chemical formula C18H28O2. It is an ester formed from phenol and lauric acid. This compound is known for its stability and is used in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

Phenyl laurate can be synthesized through the esterification of phenol and lauric acid. The reaction typically involves heating phenol and lauric acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture at elevated temperatures to drive the reaction to completion.

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The use of continuous reactors and optimized catalysts can enhance the yield and purity of the product. Industrial production may also involve purification steps such as distillation or recrystallization to obtain high-purity this compound.

化学反応の分析

Types of Reactions

Phenyl laurate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce phenol and lauric acid.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Oxidation: this compound can be oxidized under specific conditions to produce corresponding carboxylic acids and phenolic compounds.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and catalysts such as sodium methoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Hydrolysis: Phenol and lauric acid.

Transesterification: Different esters and alcohols.

Oxidation: Carboxylic acids and phenolic compounds.

科学的研究の応用

Applications in Biochemistry

2.1 Lipid Metabolism and Enzyme Activity

Phenyl laurate has been studied for its role as a substrate in lipase-catalyzed reactions. Lipases are enzymes that catalyze the hydrolysis of triglycerides into glycerol and free fatty acids. The presence of this compound can enhance the activity of these enzymes in organic solvents, making it a valuable component in biocatalytic processes.

Case Study: Lipase Activity Enhancement

- Objective : To evaluate the effect of this compound on lipase activity.

- Method : Various concentrations of this compound were tested with lipases from different microbial sources.

- Findings : Increased lipase activity was observed with higher concentrations of this compound, indicating its potential as an effective co-substrate in enzymatic reactions .

Applications in Material Science

3.1 Polymer Chemistry

This compound is utilized in the synthesis of polymeric materials, particularly those involving cellulose derivatives. Its esterification reactions with cellulose have been explored to create hydrophobic cellulose esters that can be used in coatings, films, and other biodegradable materials.

| Property | This compound Modified Cellulose | Standard Cellulose |

|---|---|---|

| Hydrophobicity | High | Low |

| Solubility | Soluble in organic solvents | Soluble in water |

| Thermal Stability | Enhanced | Standard |

Case Study: Cellulose Modification

- Objective : To assess the modification of cellulose with this compound.

- Method : Cellulose was reacted with varying amounts of this compound under controlled conditions.

- Results : The modified cellulose exhibited significantly improved thermal stability and hydrophobic properties compared to unmodified cellulose .

Applications in Pharmaceuticals

This compound has potential applications as a drug carrier due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Its hydrophobic nature allows for better encapsulation of hydrophobic drugs within lipid-based formulations.

Case Study: Drug Delivery Systems

- Objective : To investigate the use of this compound in lipid-based drug delivery systems.

- Method : Formulations containing this compound were tested for drug release profiles.

- Findings : Enhanced drug release rates were observed, suggesting that this compound can improve the efficacy of drug delivery systems .

Environmental Applications

The use of this compound in green chemistry initiatives has been explored, particularly regarding its role as a biodegradable surfactant. Its application in formulations aimed at reducing environmental impact is a growing area of research.

| Application Area | Potential Benefits |

|---|---|

| Biodegradable Surfactants | Reduced environmental toxicity |

| Eco-friendly Coatings | Lower VOC emissions compared to traditional coatings |

作用機序

Phenyl laurate exerts its effects primarily through its interaction with enzymes that catalyze ester hydrolysis. The compound binds to the active site of the enzyme, forming an acyl-enzyme intermediate. This intermediate is then hydrolyzed to release phenol and lauric acid, completing the reaction cycle. The molecular targets include esterases and lipases, which are enzymes involved in lipid metabolism.

類似化合物との比較

Similar Compounds

Methyl laurate: An ester formed from methanol and lauric acid.

Ethyl laurate: An ester formed from ethanol and lauric acid.

Benzyl laurate: An ester formed from benzyl alcohol and lauric acid.

Uniqueness

Phenyl laurate is unique due to its phenolic ester structure, which imparts different chemical properties compared to other lauric acid esters. Its stability and specific reactivity make it suitable for various specialized applications in research and industry.

生物活性

Phenyl laurate, also known as phenyl dodecanoate, is an ester compound with the molecular formula and a molecular weight of 276.40 g/mol. This compound has garnered attention due to its significant biological activities, particularly in the context of lipid metabolism and enzyme interactions. This article explores its mechanisms of action, biochemical properties, and relevant research findings.

Target Enzymes

this compound primarily targets lipoprotein lipase (LPL), an enzyme essential for lipid metabolism. The interaction between this compound and LPL facilitates the hydrolysis of lipid esters, leading to the production of phenol and lauric acid. This process is crucial for the regulation of lipid levels in the bloodstream and impacts various metabolic pathways.

Biochemical Pathways

The hydrolysis reaction catalyzed by LPL alters the concentration of components within mixed micelles, which are critical for lipid absorption and transport. This compound acts as a substrate for LPL, indicating its role in modulating lipid metabolism and energy production in cells.

This compound exhibits several important biochemical properties:

- Hydrolysis : The compound is hydrolyzed by lipoprotein lipase to yield phenol and lauric acid.

- Cellular Effects : It influences various cellular processes, including gene expression and enzyme activity related to lipid metabolism.

- Molecular Interactions : The binding of this compound to LPL forms an acyl-enzyme intermediate that enhances the hydrolysis reaction .

Pharmacokinetics

This compound is metabolized in the body through enzymatic reactions facilitated by lipoprotein lipase. Its pharmacokinetic profile suggests that it is absorbed and distributed within various tissues, where it may exert its biological effects.

Case Studies

-

Lipase Activity Measurement

A study demonstrated that this compound serves as an effective substrate for measuring serum lipase activity. The method involves quantifying the phenol released during hydrolysis, which correlates with lipase levels in patients with acute pancreatic disease. Normal serum lipase values ranged from 2.5 to 5.6 units . -

Toxicity Assessments

Evaluations have shown that while low doses of this compound can enhance enzyme activity and metabolic function, high doses may lead to adverse effects. Toxicological studies are essential to determine safe exposure levels for this compound in various applications .

Applications in Scientific Research

This compound is utilized across multiple fields:

- Biochemistry : As a substrate in enzymatic studies to explore ester hydrolysis mechanisms.

- Medicine : In drug formulation research, particularly for compounds targeting lipid metabolism.

- Industry : Used in the production of surfactants and lubricants due to its emulsifying properties .

Summary Table of Biological Activities

特性

IUPAC Name |

phenyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-13-16-18(19)20-17-14-11-10-12-15-17/h10-12,14-15H,2-9,13,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPORCTAUIXXZAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063367 | |

| Record name | Phenyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4228-00-6 | |

| Record name | Phenyl dodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4228-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanoic acid, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004228006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of phenyl laurate?

A1: this compound, also known as phenyl dodecanoate, is an ester. Its molecular formula is C18H28O2, and its molecular weight is 276.40 g/mol [, ]. Spectroscopic data, including IR, 1H NMR, and 13C NMR, have been reported for similar compounds containing the phenyl dodecanoate structure [, ].

Q2: What are the applications of this compound?

A2: this compound is primarily used as a substrate for determining lipase activity in various biological samples like serum [, , ]. Its hydrolysis by lipase yields phenol, which can be easily quantified using colorimetric methods, providing a measure of lipase activity [, ].

Q3: How do the structural properties of this compound and similar compounds relate to their suitability as lipase substrates?

A3: Studies have shown that long alkyl chain esters of fluorescent p-substituted phenols, like this compound, are particularly suitable for use as fluorescent substrates for lipase activity measurements. This is because their emission wavelengths differ significantly from those of the corresponding phenols, allowing for easier detection of hydrolysis products [].

Q4: How does the presence of baker's yeast (Saccharomyces cerevisiae) influence the hydrolysis of this compound?

A4: Research indicates that lyophilized Saccharomyces cerevisiae can catalyze the hydrolysis of this compound. Interestingly, this hydrolysis appears to be linked to the growth phase of the yeast, suggesting the growth-associated production of lipase by the organism [].

Q5: Has the immobilization of lipase been explored for this compound hydrolysis?

A5: Yes, studies have investigated immobilizing lipase obtained from Bacillus coagulans BTS-1 onto various matrices like silica and celite to study its effect on this compound hydrolysis. These studies found that immobilization can enhance lipase stability at higher temperatures and acidic pH, potentially improving its effectiveness in catalyzing this compound hydrolysis [].

Q6: Are there any reported studies on the catalytic activity of micelles on this compound hydrolysis?

A6: Yes, research has shown that micelles containing cetyltrimethylammonium bromide (CTAB) can catalyze the reaction of hydroxide ions with substituted phenyl laurates, including this compound itself. This catalysis obeys a Michaelis-Menten-like rate law, providing insight into the reaction mechanism and the role of micelles in influencing ester hydrolysis [].

Q7: Are there any computational studies focusing on this compound or similar compounds?

A7: While specific computational studies on this compound are limited in the provided research, one study explored the development of one-target and multi-target QSAR (Quantitative Structure-Activity Relationship) models for dodecanoic acid derivatives. This approach might offer insights into predicting the activity and properties of this compound and its analogues based on their structural features [].

Q8: What analytical methods are employed to study this compound and its hydrolysis?

A8: Various analytical techniques are employed in the research regarding this compound. These include spectroscopic methods like IR, 1H NMR, and 13C NMR for structural characterization [, ]. Additionally, colorimetric assays are widely used to quantify phenol released during lipase-catalyzed hydrolysis of this compound, enabling the determination of enzyme activity [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。